molecular formula C17H11F4NO B15147302 2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone

2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone

Cat. No.: B15147302
M. Wt: 321.27 g/mol
InChI Key: XSLRHBBEGKCALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents that are widely used in the treatment of various bacterial infections. The incorporation of fluorine atoms into the quinolone structure can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethane with 1-phenyl-4(1H)-quinolone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinolone derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while reduction can produce tetrahydroquinolones. Substitution reactions can lead to the formation of various functionalized quinolone derivatives.

Scientific Research Applications

2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated quinolone derivatives.

    Biology: It is studied for its potential antibacterial and antiviral activities.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for bacterial infections.

    Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to their death. The incorporation of fluorine atoms enhances the binding affinity of the compound to the target enzymes, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone
  • 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
  • 1H,1H,5H-Octafluoropentyl 1,1,2,2-Tetrafluoroethyl Ether

Uniqueness

This compound is unique due to its specific structure, which combines the quinolone core with a tetrafluoroethyl group. This combination enhances its biological activity and stability compared to other similar compounds. The presence of multiple fluorine atoms also contributes to its unique chemical properties, such as increased lipophilicity and resistance to metabolic degradation.

Properties

Molecular Formula

C17H11F4NO

Molecular Weight

321.27 g/mol

IUPAC Name

1-phenyl-2-(1,1,2,2-tetrafluoroethyl)quinolin-4-one

InChI

InChI=1S/C17H11F4NO/c18-16(19)17(20,21)15-10-14(23)12-8-4-5-9-13(12)22(15)11-6-2-1-3-7-11/h1-10,16H

InChI Key

XSLRHBBEGKCALV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C=C2C(C(F)F)(F)F

Origin of Product

United States

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